2-(1H-indol-5-yloxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-5-yloxy)pyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-11-2-1-6-16-13(11)17-10-3-4-12-9(8-10)5-7-15-12/h1-8,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHMCPKMMGLHQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC3=C(C=C2)NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of 2 1h Indol 5 Yloxy Pyridin 3 Amine Derivatives
Role as a Kinase Inhibitor Scaffold
The indolyl-oxy-pyridine scaffold is a recognized pharmacophore in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to interfere with tumor growth and survival.
Applications in Cancer Research
The development of novel kinase inhibitors is a major focus of modern cancer research. Compounds containing the indolyl-oxy-pyridine and related indolyl-pyrimidine scaffolds have been synthesized and evaluated for their anti-cancer properties. For example, derivatives of 5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), which has implications for tumor metastasis. nih.gov The ability to synthesize a variety of derivatives from a common intermediate like 2-(1H-indol-5-yloxy)pyridin-3-amine makes this scaffold particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against specific cancer-related kinase targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(1H-indol-5-yloxy)pyridin-3-amine, and how do reaction conditions influence yield?
- Methodology : Microwave-assisted synthesis is a viable approach, as demonstrated for analogous pyridin-3-amine derivatives. For example, substituted 2-(2-halophenoxy)pyridin-3-amine derivatives can be synthesized via coupling reactions using halogenated intermediates under microwave irradiation, significantly reducing reaction time . Alternatively, Suzuki-Miyaura cross-coupling reactions (e.g., coupling 2-chloro-3-nitropyridine with arylboronic acids) followed by nitro group reduction can yield pyridin-3-amine scaffolds. However, yields may vary (e.g., 30% in one case ), necessitating optimization of catalysts (e.g., Pd-based) and temperature.
Q. How can spectroscopic techniques (NMR, HRMS) be employed to characterize this compound?
- Methodology :
- ¹H NMR : Analyze aromatic proton splitting patterns to confirm substitution on the pyridine and indole rings. For example, in 2-(2-fluoro-5-methylphenoxy)pyridin-3-amine, fluorine coupling causes distinct splitting in the aromatic region .
- HRMS : Use high-resolution mass spectrometry to verify molecular formula (e.g., C₁₄H₁₂N₃O for the target compound) and rule out impurities. HRMS data for structurally similar compounds (e.g., imidazo[1,2-a]pyridin-3-amine derivatives) are reported with <5 ppm error .
Q. What biological screening strategies are applicable for evaluating the activity of this compound?
- Methodology : Conduct antimicrobial assays (e.g., against E. coli or S. aureus) using broth microdilution to determine MIC values, as demonstrated for 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine . Pair this with cytotoxicity testing on mammalian cell lines to assess selectivity.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or synthesis yields for this compound?
- Methodology :
- Data Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to confirm assignments .
- Yield Optimization : Screen reaction parameters (e.g., solvent polarity, catalyst loading) using Design of Experiments (DoE). For instance, microwave-assisted reactions improved yields in phenoxazine syntheses , while low yields in Suzuki-Miyaura couplings may require ligand tuning (e.g., biphenylphosphines) .
Q. What computational tools are suitable for predicting the binding affinity of this compound to therapeutic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or androgen receptors (AR), leveraging structural analogs (e.g., imidazo[1,2-a]pyridin-3-amine COX-2 inhibitors ). Validate predictions with MD simulations to assess binding stability .
Q. How can cross-disciplinary approaches (e.g., synthetic chemistry + computational modeling) enhance the design of derivatives with improved properties?
- Methodology :
- Rational Design : Use QSAR models to prioritize substituents (e.g., electron-withdrawing groups on the indole ring) for enhanced bioactivity.
- Synthetic Execution : Apply late-stage functionalization (e.g., C-H activation) to introduce diverse groups (e.g., sulfonamides, morpholines) as seen in pyrido[3,2-d]pyrimidin-2-amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
